molecular formula C12H12N2O2 B11558992 1-methyl-3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole

1-methyl-3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole

Cat. No.: B11558992
M. Wt: 216.24 g/mol
InChI Key: GRJZAZKUTCLORK-VQHVLOKHSA-N
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Description

1-Methyl-3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole is an organic compound with the molecular formula C12H12N2O2. This compound is characterized by the presence of an indole ring substituted with a nitroprop-1-en-1-yl group at the 3-position and a methyl group at the 1-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 1-methyl-3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole can be achieved through various synthetic routes. One common method involves the condensation of 1-methylindole with nitroalkenes under basic conditions. The reaction typically proceeds via a Michael addition followed by cyclization to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

1-Methyl-3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various acids and bases. Major products formed from these reactions include amino derivatives and substituted indoles.

Scientific Research Applications

1-Methyl-3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with proteins and nucleic acids, influencing cellular pathways and processes.

Comparison with Similar Compounds

1-Methyl-3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole can be compared with other indole derivatives such as:

    1-Methylindole: Lacks the nitroprop-1-en-1-yl group, resulting in different chemical and biological properties.

    3-Nitroindole: Contains a nitro group directly attached to the indole ring, leading to different reactivity.

    1-Methyl-2-nitroindole: Has the nitro group at the 2-position, affecting its chemical behavior and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-methyl-3-[(E)-2-nitroprop-1-enyl]indole

InChI

InChI=1S/C12H12N2O2/c1-9(14(15)16)7-10-8-13(2)12-6-4-3-5-11(10)12/h3-8H,1-2H3/b9-7+

InChI Key

GRJZAZKUTCLORK-VQHVLOKHSA-N

Isomeric SMILES

C/C(=C\C1=CN(C2=CC=CC=C21)C)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CN(C2=CC=CC=C21)C)[N+](=O)[O-]

Origin of Product

United States

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